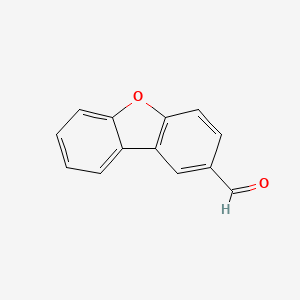

Dibenzofuran-2-carboxaldehyde

Description

The exact mass of the compound Dibenzo[b,d]furan-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4270. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJMIWIVPWPZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277803 | |

| Record name | dibenzo[b,d]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5397-82-0 | |

| Record name | 2-Dibenzofurancarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dibenzo[b,d]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,d]furan-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dibenzofuran-2-carboxaldehyde from Dibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of dibenzofuran-2-carboxaldehyde from dibenzofuran. This compound is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. This document details three principal formylation methodologies: the Vilsmeier-Haack reaction, the Rieche formylation, and ortho-lithiation followed by formylation. For each method, a thorough examination of the reaction mechanism, a detailed experimental protocol, and a summary of quantitative data are presented. The guide also includes spectroscopic data for the characterization of the target molecule and visual representations of reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

Dibenzofuran and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science due to their unique electronic and biological properties. Specifically, this compound serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and organic electronic materials. The introduction of a formyl group onto the dibenzofuran scaffold at the C2 position is a critical transformation that opens avenues for further chemical modifications. This guide focuses on the direct formylation of dibenzofuran to selectively obtain the 2-carboxaldehyde isomer.

Electrophilic substitution reactions on dibenzofuran are generally directed to the 2-position due to the activating and ortho-, para-directing influence of the oxygen atom. The resonance structures of dibenzofuran show increased electron density at the C2, C4, C6, and C8 positions. The C2 and C8 positions are the most activated and sterically accessible, making them the preferred sites for electrophilic attack.

Synthetic Methodologies

Three primary methods have been successfully employed for the synthesis of this compound from dibenzofuran: the Vilsmeier-Haack reaction, the Rieche formylation, and ortho-lithiation followed by formylation. The selection of a particular method may depend on factors such as available reagents, desired scale, and tolerance to specific reaction conditions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] The electrophilic iminium species then attacks the electron-rich dibenzofuran ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Reaction Pathway:

Figure 1: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the Vilsmeier-Haack formylation of dibenzofuran is provided below:

-

Reagents and Equipment:

-

Dibenzofuran

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography column)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzofuran (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to anhydrous N,N-dimethylformamide (3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add the freshly prepared Vilsmeier reagent dropwise to the dibenzofuran solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Quantitative Data:

| Parameter | Value |

| Yield | Moderate to Good |

| Purity | >95% after chromatography |

| Regioselectivity | Predominantly C2 formylation |

Rieche Formylation

The Rieche formylation is another effective method for the formylation of electron-rich aromatic compounds.[2][3] This reaction employs a dichloromethyl alkyl ether, typically dichloromethyl methyl ether, as the formylating agent in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄).[2][3] The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species that then undergoes electrophilic aromatic substitution on the dibenzofuran ring.

Reaction Pathway:

Figure 2: Rieche formylation pathway for the synthesis of this compound.

Experimental Protocol:

A representative experimental protocol for the Rieche formylation of dibenzofuran is as follows:

-

Reagents and Equipment:

-

Dibenzofuran

-

Dichloromethyl methyl ether

-

Tin(IV) chloride (SnCl₄) or Titanium(IV) chloride (TiCl₄)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Ice bath

-

Standard laboratory glassware and purification apparatus

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibenzofuran (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid (e.g., SnCl₄, 1.1 eq) to the stirred solution.

-

Add dichloromethyl methyl ether (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-water.

-

Stir the resulting mixture for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain this compound. A study on the formylation of 2-methoxydibenzofuran reported a high yield for a mixture of isomers using this method.[4]

-

Quantitative Data:

| Parameter | Value |

| Yield | High (up to 95% for a mixture of isomers on a substituted dibenzofuran)[4] |

| Purity | >98% after chromatography |

| Regioselectivity | Primarily at the C2 position, though other isomers may form |

Ortho-Lithiation Followed by Formylation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic compounds. In the case of dibenzofuran, the oxygen atom can direct the lithiation to the adjacent C1 and C9 positions. However, direct lithiation of the unsubstituted dibenzofuran ring with a strong base like n-butyllithium (n-BuLi) can lead to deprotonation at the most acidic proton, which is often at the C4 and C6 positions. To achieve formylation at the 2-position, a two-step process involving initial lithiation followed by quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is employed. While direct lithiation of the parent dibenzofuran might not be highly selective for the 2-position, this method has been reported to provide moderate yields for dibenzofuran aldehydes.[4]

Reaction Pathway:

Figure 3: Ortho-lithiation and formylation pathway for the synthesis of this compound.

Experimental Protocol:

The following is a general procedure for the ortho-lithiation and formylation of dibenzofuran:

-

Reagents and Equipment:

-

Dibenzofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Dry ice/acetone bath

-

Standard inert atmosphere glassware and purification equipment

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add dibenzofuran (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for another 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate this compound.

-

Quantitative Data:

| Parameter | Value |

| Yield | Moderate[4] |

| Purity | >95% after chromatography |

| Regioselectivity | Mixture of isomers is possible, with the 2- and 4-isomers often being major products. |

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.09 (s, 1H, -CHO), 8.30 (d, J = 1.6 Hz, 1H, H1), 8.00 (d, J = 8.4 Hz, 1H, H4), 7.89 (dd, J = 8.4, 1.6 Hz, 1H, H3), 7.69 (d, J = 8.0 Hz, 1H, H9), 7.58 (ddd, J = 8.4, 7.2, 1.2 Hz, 1H, H6), 7.48 (ddd, J = 8.0, 7.2, 1.2 Hz, 1H, H7), 7.40 (d, J = 8.4 Hz, 1H, H5). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 191.9, 156.9, 156.4, 131.2, 129.0, 127.8, 125.0, 123.5, 123.1, 121.3, 112.1, 111.8. |

| IR (KBr) | ν (cm⁻¹): ~1690 (C=O stretching, aldehyde), ~2820, ~2720 (C-H stretching, aldehyde), ~3060 (C-H stretching, aromatic), ~1600, ~1450 (C=C stretching, aromatic). |

| Mass Spectrometry (EI) | m/z (%): 196 (M⁺, 100), 195 (M⁺-H, 90), 167 (M⁺-CHO, 40), 139 (M⁺-CHO-CO, 35).[5] |

Conclusion

The synthesis of this compound from dibenzofuran can be effectively achieved through several established formylation methods. The Vilsmeier-Haack reaction offers a reliable route with moderate to good yields. The Rieche formylation, particularly with tin(IV) chloride or titanium(IV) chloride, has been shown to be a high-yielding alternative, especially for substituted dibenzofurans. Ortho-lithiation followed by formylation provides another pathway, although regioselectivity can be a challenge with the unsubstituted parent compound, often leading to a mixture of isomers.

The choice of synthetic route will ultimately be guided by the specific requirements of the research, including desired yield, purity, and available resources. The detailed protocols and characterization data provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the efficient and successful preparation of this important chemical intermediate.

References

An In-Depth Technical Guide to the Vilsmeier-Haaf Formylation of Dibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haaf reaction stands as a cornerstone of organic synthesis, providing a direct and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. This technical guide offers a comprehensive examination of the Vilsmeier-Haaf formylation of dibenzofuran, a key structural motif in numerous biologically active molecules and pharmaceutical agents. We will delve into the intricate reaction mechanism, provide detailed experimental protocols, and present quantitative data on product distribution. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, facilitating a deeper understanding and practical application of this important transformation.

The Vilsmeier-Haaf Reaction: A Mechanistic Overview

The Vilsmeier-Haaf reaction facilitates the introduction of a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

The overall transformation can be summarized as follows:

Dibenzofuran + Vilsmeier Reagent → Formyldibenzofuran

The mechanism can be dissected into three key stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide, a mild nucleophile, attacks the electrophilic phosphorus center of phosphorus oxychloride. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich dibenzofuran ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the positions of highest electron density on the dibenzofuran nucleus. For unsubstituted dibenzofuran, electrophilic attack is favored at the 2- and 3-positions due to the directing effect of the oxygen atom. This step results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex.

-

Hydrolysis: The subsequent workup with water leads to the hydrolysis of the iminium salt intermediate. This process regenerates the carbonyl group, yielding the final formylated dibenzofuran product and a secondary amine byproduct.

Regioselectivity in the Formylation of Dibenzofuran

The directing effect of the oxygen atom in the dibenzofuran ring system makes the aromatic rings electron-rich and thus susceptible to electrophilic attack. Theoretical and experimental studies have shown that the positions of highest electron density are C-2 and C-3. Consequently, the Vilsmeier-Haaf formylation of unsubstituted dibenzofuran typically yields a mixture of two primary isomers: dibenzofuran-2-carbaldehyde and dibenzofuran-3-carbaldehyde.

The ratio of these isomers can be influenced by reaction conditions, although the 3-isomer is often the major product due to a combination of electronic and steric factors. For substituted dibenzofurans, the regioselectivity of the formylation is further influenced by the electronic and steric nature of the existing substituents. For instance, the formylation of 2-methoxydibenzofuran results in a mixture of 2-methoxy-dibenzo[b,d]furan-1-carbaldehyde and 2-methoxy-dibenzo[b,d]furan-3-carbaldehyde.[1]

Quantitative Data

The Vilsmeier-Haaf formylation of dibenzofuran and its derivatives generally proceeds in good to excellent yields. The following table summarizes representative quantitative data for the formylation of dibenzofuran and a substituted derivative.

| Substrate | Product(s) | Isomer Ratio (1-CHO:3-CHO) | Total Yield (%) | Reference |

| 2-Methoxydibenzofuran | 2-Methoxydibenzofuran-1-carbaldehyde & 2-Methoxydibenzofuran-3-carbaldehyde | 35:65 | 95% | [1] |

Note: Specific yield and isomer ratio for the formylation of unsubstituted dibenzofuran can vary based on the precise experimental conditions.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting the Vilsmeier-Haaf formylation of dibenzofuran. It is crucial to perform the reaction under anhydrous conditions as the Vilsmeier reagent is sensitive to moisture.

Preparation of the Vilsmeier Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the complete addition of POCl₃, stir the mixture at 0 °C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

Formylation of Dibenzofuran

-

Dissolve dibenzofuran (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like 1,2-dichloroethane.

-

Add the solution of dibenzofuran dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

Workup and Purification

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.

-

The crude product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomeric products and remove any impurities.

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: The Vilsmeier-Haaf formylation mechanism of dibenzofuran.

Experimental Workflow

Caption: A typical experimental workflow for the Vilsmeier-Haaf formylation.

Conclusion

The Vilsmeier-Haaf formylation of dibenzofuran is a robust and valuable synthetic tool for the introduction of a formyl group onto the dibenzofuran scaffold. A thorough understanding of the reaction mechanism, regioselectivity, and experimental parameters is essential for achieving optimal results. This guide provides the necessary technical details to enable researchers, scientists, and drug development professionals to effectively utilize this reaction in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and materials science.

References

An In-Depth Technical Guide on the Duff Reaction for the Synthesis of Dibenzofuran-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical application of the Duff reaction for the synthesis of dibenzofuran-2-carboxaldehyde, a key intermediate in the development of various pharmaceutical compounds. While the Duff reaction is a well-established method for the formylation of electron-rich aromatic compounds, its specific application to dibenzofuran is not widely documented in publicly available literature. Therefore, this guide presents a plausible, albeit hypothetical, experimental protocol and associated data based on the general principles of the Duff reaction.

Introduction to the Duff Reaction

The Duff reaction is a formylation reaction used in organic chemistry for the synthesis of aromatic aldehydes, particularly hydroxybenzaldehydes, from phenols or other activated aromatic compounds.[1] The reaction utilizes hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium, typically in the presence of glycerol and boric acid, or in trifluoroacetic acid. The electrophilic species responsible for the formylation is an iminium ion generated from hexamethylenetetramine.[1]

Dibenzofuran, while being an aromatic ether, is less activated than phenol, which may influence the feasibility and efficiency of the Duff reaction for its formylation. The electron-donating character of the oxygen atom in the furan ring of dibenzofuran is expected to direct electrophilic substitution to the 2, 8, 4, and 6 positions. Under carefully controlled conditions, selective formylation at the 2-position to yield this compound could potentially be achieved.

Proposed Reaction Mechanism

The mechanism of the Duff reaction involves several key steps. Initially, hexamethylenetetramine is protonated in the acidic medium, leading to the formation of a reactive iminium ion. This electrophile then attacks the electron-rich aromatic ring of dibenzofuran in an electrophilic aromatic substitution reaction. The resulting intermediate is subsequently hydrolyzed during the workup to yield the final aldehyde product.

Hypothetical Experimental Data

The following table summarizes hypothetical quantitative data for the synthesis of this compound via the Duff reaction. These values are illustrative and would require experimental validation.

| Parameter | Value | Notes |

| Reactants | ||

| Dibenzofuran | 1.0 eq (e.g., 10 mmol, 1.68 g) | Starting material |

| Hexamethylenetetramine | 1.5 eq (e.g., 15 mmol, 2.10 g) | Formylating agent |

| Solvent/Acid | ||

| Trifluoroacetic Acid (TFA) | 20 mL | Serves as both solvent and acidic catalyst |

| Reaction Conditions | ||

| Temperature | 80 - 100 °C | To be optimized; higher temperatures might be needed for dibenzofuran |

| Reaction Time | 12 - 24 hours | Monitored by TLC |

| Workup & Purification | ||

| Quenching | Ice-water | To decompose the reaction mixture |

| Extraction Solvent | Dichloromethane or Ethyl Acetate | To isolate the product |

| Purification Method | Column Chromatography (Silica Gel) | Eluent: Hexane/Ethyl Acetate gradient |

| Hypothetical Yield | ||

| Isolated Yield | 25 - 40% | Expected to be moderate due to the lower reactivity of dibenzofuran |

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and should be adapted and optimized based on experimental observations.

Materials:

-

Dibenzofuran

-

Hexamethylenetetramine (Urotropine)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibenzofuran (1.0 eq).

-

Addition of Reagents: To the flask, add hexamethylenetetramine (1.5 eq).

-

Acid Addition: Carefully add trifluoroacetic acid (sufficient to dissolve the reactants, e.g., 20 mL for 10 mmol of dibenzofuran) to the flask. Caution: TFA is corrosive; handle in a fume hood with appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to a gentle reflux (80-100 °C) and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

-

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound via the Duff reaction can be visualized as follows:

Conclusion and Future Perspectives

The Duff reaction presents a potential, albeit likely low-yielding, method for the direct formylation of dibenzofuran to produce this compound. The proposed protocol in this guide serves as a starting point for further experimental investigation and optimization. Key areas for future research would include screening of different acidic catalysts and reaction conditions to improve the yield and selectivity of the reaction. For researchers and drug development professionals, the successful application of this reaction could provide a cost-effective and straightforward route to a valuable building block for the synthesis of novel therapeutic agents. It is important to reiterate that the specific application of the Duff reaction to dibenzofuran is not a well-established method, and other formylation techniques, such as the Vilsmeier-Haack reaction, might offer more efficient alternatives.

References

Dibenzofuran-2-carboxaldehyde chemical properties and reactivity

An In-depth Technical Guide on Dibenzofuran-2-carboxaldehyde: Chemical Properties and Reactivity

Introduction

This compound is a heterocyclic aromatic compound featuring a dibenzofuran core functionalized with an aldehyde group.[1] This structure, combining a rigid, π-conjugated system with a reactive aldehyde moiety, makes it a valuable intermediate and building block in various fields of chemical research.[1] It is particularly significant in organic synthesis and medicinal chemistry, where it serves as a precursor for more complex molecules with potential therapeutic activities.[1][2] The dibenzofuran scaffold itself is a "privileged structure" found in numerous biologically active molecules, exhibiting properties ranging from antibacterial to neuroprotective.[2][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically an off-white or white to pale yellow solid powder.[1][4] It is stable under an inert atmosphere at room temperature but is noted to be air-sensitive.[5] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5397-82-0 | [6] |

| Molecular Formula | C₁₃H₈O₂ | [6] |

| Molecular Weight | 196.20 g/mol | [6] |

| IUPAC Name | dibenzo[b,d]furan-2-carbaldehyde | [6] |

| Physical Form | Solid | |

| Melting Point | 74°C | [4] |

| Purity (Typical) | 97-98% | [4] |

| Storage Conditions | Inert atmosphere, room temperature | [5] |

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

-

Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak at m/z 196, corresponding to the molecular weight of the compound.[6]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are crucial for structural confirmation. The spectra would show characteristic signals for the aromatic protons of the dibenzofuran core and a distinct downfield signal for the aldehyde proton.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹, as well as bands corresponding to the aromatic C-H and C=C bonds.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the aldehyde functional group and the aromatic dibenzofuran ring system. It serves as a versatile starting material for a wide range of chemical transformations.

Reactions of the Aldehyde Group

The aldehyde group is highly reactive and participates in numerous classical organic reactions.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, dibenzofuran-2-carboxylic acid, using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (dibenzofuran-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: It undergoes reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₄) to form N-substituted dibenzofuranylmethyl amines.[7] This is a standard one-pot procedure involving the initial formation of an imine, which is then reduced in situ.[7]

-

Condensation Reactions: The aldehyde reacts with various nucleophiles in condensation reactions. For example, it can react with active methylene compounds in Knoevenagel condensations or with amines to form imines.[7] It has also been used in Morita-Baylis-Hillman (MBH) reactions with activated olefins.[7]

-

Homoisoflavonoid Synthesis: It has been reacted with methyl acrylate in the synthesis of homoisoflavonoids, which have been screened for antimycobacterial activity.[2]

Reactions Involving the Dibenzofuran Ring

The dibenzofuran ring system can undergo electrophilic substitution, although the reactivity is influenced by the deactivating effect of the aldehyde group. The core structure is also subject to oxidative degradation under certain conditions. Fungi and bacteria have been shown to oxidize the dibenzofuran ring to form dihydroxy-dihydrodibenzofuran derivatives.[8]

Applications in Drug Discovery

The dibenzofuran scaffold is of significant interest in medicinal chemistry.[3] this compound is a key starting material for synthesizing derivatives that are evaluated for various biological activities. For instance, N-dibenzofuranylmethyl-substituted phenethylamines derived from this aldehyde have been investigated as 5-HT₂ receptor partial agonists, which are of interest for treating conditions like schizophrenia.[7][9]

Caption: Key chemical transformations of this compound.

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. The following are representative protocols for the synthesis and a key reaction of this compound based on established methods mentioned in the literature.

Protocol 1: Synthesis via Formylation of Dibenzofuran (Vilsmeier-Haack Reaction)

The formylation of dibenzofuran is a common method for synthesizing this compound.[1] The Vilsmeier-Haack reaction is a widely used protocol for this transformation.

Materials:

-

Dibenzofuran

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

-

Sodium acetate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve dibenzofuran in the chosen solvent (e.g., DCE).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C to pre-form the Vilsmeier reagent.

-

Add the Vilsmeier reagent dropwise to the solution of dibenzofuran while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture and carefully pour it into a beaker of crushed ice and aqueous sodium acetate solution to hydrolyze the intermediate.

-

Stir vigorously until the hydrolysis is complete.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Protocol 2: Reductive Amination with a Primary Amine

This is a standard one-pot procedure for synthesizing N-substituted amine derivatives.[7]

Materials:

-

This compound

-

A primary amine (e.g., 4-bromo-2,5-dimethoxyphenethylamine)

-

Methanol (MeOH) as solvent

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl) in ether or dioxane (for salt formation)

-

Diethyl ether

Procedure:

-

Dissolve this compound and the primary amine (1.0-1.2 equivalents) in methanol in a round-bottom flask.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the formation by TLC.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in small portions. Be cautious of gas evolution.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours or until the imine is fully consumed (as monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude amine product.

-

For purification and characterization as a hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether or dioxane.

-

Collect the precipitated hydrochloride salt by filtration, wash with cold ether, and dry under vacuum.

Safety and Handling

This compound is considered hazardous.[5] It is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[5] All handling should be performed in a well-ventilated fume hood.[5] The compound is air-sensitive and should be stored under an inert atmosphere.[5] Incompatible materials include strong oxidizing agents.[5]

References

- 1. Buy this compound | 5397-82-0 [smolecule.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. Dibenzo(b,d)furan-2-carboxaldehyde | C13H8O2 | CID 220843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bacterial and fungal oxidation of dibenzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Dibenzofuran-2-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Dibenzofuran-2-carboxaldehyde, a key heterocyclic organic compound. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and organic synthesis.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.12 | s | - | H-1' (CHO) |

| 8.53 | d | 1.5 | H-1 |

| 8.24 | d | 8.0 | H-6 |

| 8.02 | dd | 8.5, 1.5 | H-3 |

| 7.78 | d | 8.5 | H-4 |

| 7.71 | ddd | 8.0, 7.5, 1.0 | H-8 |

| 7.60 | d | 8.0 | H-9 |

| 7.52 | ddd | 8.0, 7.5, 1.0 | H-7 |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 192.1 | C-1' (CHO) |

| 157.0 | C-9b |

| 150.0 | C-5a |

| 134.5 | C-2 |

| 129.5 | C-8 |

| 128.9 | C-4 |

| 127.8 | C-1 |

| 125.0 | C-6 |

| 123.6 | C-7 |

| 122.0 | C-9a |

| 121.8 | C-3 |

| 112.9 | C-9 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3060 | w | C-H stretch (aromatic) |

| 2830, 2740 | w | C-H stretch (aldehyde) |

| 1695 | s | C=O stretch (aldehyde) |

| 1620, 1590, 1450 | m | C=C stretch (aromatic) |

| 1250 | s | C-O-C stretch (ether) |

| 890, 820 | s | C-H bend (aromatic) |

s = strong, m = medium, w = weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.[1]

| m/z | Relative Intensity (%) | Assignment |

| 196 | 100 | [M]⁺ (Molecular ion) |

| 195 | 95 | [M-H]⁺ |

| 167 | 40 | [M-CHO]⁺ |

| 139 | 55 | [M-CHO-CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400-600 MHz for ¹H and 100-150 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a solution. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of an organic molecule like this compound using spectroscopic data follows a logical progression. The following diagram illustrates this general workflow.

Caption: A generalized workflow for the structural elucidation of an organic compound using spectroscopic techniques.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Dibenzofuran-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of dibenzofuran-2-carboxaldehyde. Due to the limited availability of publicly archived experimental spectra for this specific compound, this document presents predicted spectral data based on the analysis of analogous structures, including the parent dibenzofuran molecule and similarly substituted aromatic aldehydes. The methodologies and analytical workflows described herein are based on established NMR principles and common practices in organic chemistry.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound are predicted based on the known spectra of dibenzofuran and the typical effects of a carboxaldehyde substituent on a benzene ring. For optimal resolution of aromatic signals, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent, as suggested by studies on similar dibenzofuran derivatives.[1]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) and a characteristic signal for the aldehyde proton further downfield (around 10.0 ppm).

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.3 - 8.5 | d | ~1.5 |

| H-3 | 7.9 - 8.1 | dd | ~8.5, 1.5 |

| H-4 | 8.1 - 8.3 | d | ~8.5 |

| H-6 | 7.6 - 7.8 | m | |

| H-7 | 7.4 - 7.6 | m | |

| H-8 | 7.6 - 7.8 | m | |

| H-9 | 8.2 - 8.4 | m | |

| CHO | 9.9 - 10.1 | s |

Note: The assignments for H-6, H-7, H-8, and H-9 are tentative and would require 2D NMR experiments for definitive confirmation.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will feature signals for the aromatic carbons and a distinct downfield signal for the carbonyl carbon of the aldehyde group.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 120 - 125 |

| C-2 | 130 - 135 |

| C-3 | 125 - 130 |

| C-4 | 120 - 125 |

| C-4a | 120 - 125 |

| C-5a | 155 - 160 |

| C-6 | 120 - 125 |

| C-7 | 125 - 130 |

| C-8 | 120 - 125 |

| C-9 | 110 - 115 |

| C-9a | 120 - 125 |

| C-9b | 150 - 155 |

| CHO | 190 - 195 |

Note: These predictions are based on additive rules and comparison with similar structures. Actual experimental values may vary.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. For certain applications, deuterated chloroform (CDCl₃) can also be used, though it may result in poorer signal resolution for complex aromatic systems.[1]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex aromatic region.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.

Caption: A flowchart of the NMR experimental workflow.

Caption: Structure of this compound.

Caption: Relationship between structure and NMR signals.

References

Mass Spectrometry Fragmentation Analysis of Dibenzofuran-2-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of dibenzofuran-2-carboxaldehyde. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, metabolite studies, and quality control in synthetic processes. This document outlines the principal fragmentation pathways, presents the mass spectral data in a structured format, and provides a representative experimental protocol for its analysis.

Electron Ionization Mass Spectrometry of this compound

This compound (C₁₃H₈O₂), with a molecular weight of 196.20 g/mol , exhibits a characteristic fragmentation pattern under electron ionization. The fragmentation is primarily dictated by the stable dibenzofuran core and the reactive aldehyde functional group.

Molecular Ion and Primary Fragmentation

Upon electron impact, this compound readily forms a stable molecular ion ([M]⁺•) at m/z 196. The aromatic nature of the dibenzofuran ring system contributes to the significant abundance of the molecular ion.

The initial fragmentation events are centered around the aldehyde group, a common feature for aromatic aldehydes. A prominent fragmentation pathway involves the loss of a hydrogen radical from the aldehyde group, resulting in a highly stable acylium ion at m/z 195 ([M-H]⁺). Another characteristic fragmentation is the loss of the entire formyl group (•CHO), leading to the formation of the dibenzofuranyl cation at m/z 167.

Secondary Fragmentation and Characteristic Ions

Following the initial losses, the resulting fragment ions can undergo further fragmentation. The ion at m/z 167 can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for furan-containing aromatic systems, to produce a highly stable ion at m/z 139. This fragment at m/z 139 is a significant ion in the mass spectrum of this compound.

Data Presentation: Key Fragment Ions

The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound and their proposed assignments.

| m/z | Proposed Ion Structure | Formula | Neutral Loss |

| 196 | Molecular Ion | [C₁₃H₈O₂]⁺• | - |

| 195 | [M-H]⁺ | [C₁₃H₇O₂]⁺ | •H |

| 167 | [M-CHO]⁺ | [C₁₂H₇O]⁺ | •CHO |

| 139 | [M-CHO-CO]⁺ | [C₁₁H₇]⁺ | CO |

Proposed Fragmentation Pathway

The proposed fragmentation pathway of this compound under electron ionization is depicted in the following diagram. This pathway is consistent with the general principles of mass spectrometry for aromatic aldehydes and heterocyclic compounds.

An In-depth Technical Guide to the Infrared Spectroscopy of Dibenzofuran-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectroscopy of Dibenzofuran-2-carboxaldehyde, a key heterocyclic aromatic compound with applications in organic synthesis, medicinal chemistry, and material science. Understanding the vibrational characteristics of its functional groups is crucial for its identification, characterization, and quality control in various research and development settings.

Molecular Structure and Functional Groups

This compound (C₁₃H₈O₂) is a derivative of dibenzofuran, featuring an aldehyde group (-CHO) at the 2-position of the dibenzofuran core. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are:

-

Aromatic C-H bonds: Present on the benzene rings.

-

Aromatic C=C bonds: Constituting the backbone of the fused ring system.

-

Aryl Ether (C-O-C): The furan ring integrated within the dibenzofuran structure.

-

Aldehyde C=O bond: The carbonyl group of the carboxaldehyde function.

-

Aldehyde C-H bond: The hydrogen atom attached to the carbonyl carbon.

Predicted Infrared Absorption Frequencies

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Bands above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring. |

| Aldehyde C-H | Stretching | 2850 - 2800 and 2750 - 2700 | Weak | Often appears as a pair of weak bands. The lower frequency band is particularly diagnostic for aldehydes.[1][2] |

| Carbonyl C=O | Stretching | 1710 - 1685 | Strong | The conjugation of the carbonyl group with the aromatic ring is expected to lower the frequency from that of a simple aliphatic aldehyde.[1][2] |

| Aromatic C=C | In-ring Stretching | 1600 - 1450 | Medium to Weak | Multiple bands are typically observed in this region, characteristic of the aromatic skeleton.[3] |

| Aryl Ether C-O-C | Asymmetric Stretching | 1300 - 1200 | Strong | Characteristic of the dibenzofuran ring system. |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Solid sample of this compound.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify and label the characteristic absorption bands corresponding to the functional groups of this compound.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

-

Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

-

Visualizations

Chemical Structure and Key Functional Groups

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for its characteristic infrared absorptions.

Caption: Molecular structure of this compound with key functional groups.

Experimental Workflow for ATR-FTIR Spectroscopy

The logical flow of the experimental procedure for obtaining an infrared spectrum using ATR-FTIR is depicted below.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The infrared spectrum of this compound is characterized by distinct absorption bands arising from its aromatic, ether, and aldehyde functionalities. By understanding the expected positions and intensities of these bands, researchers can effectively use FTIR spectroscopy for the qualitative analysis of this compound. The provided experimental protocol for ATR-FTIR offers a straightforward and reliable method for obtaining high-quality spectral data.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Dibenzofuran-2-carboxaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the crystal structure and molecular geometry of Dibenzofuran-2-carboxaldehyde. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that detailed, publicly available single-crystal X-ray diffraction data for this compound is not present in the reviewed resources. However, to provide a relevant and illustrative structural analysis, this guide presents a detailed examination of the closely related isomer, 4-dibenzofuran-carboxaldehyde , for which crystallographic data is available.[1] This serves as a valuable proxy for understanding the structural characteristics of this class of compounds. The guide further outlines a general synthetic methodology for dibenzofuran aldehydes based on established literature and includes the mandatory visualizations requested.

Introduction

Dibenzofuran and its derivatives are a significant class of heterocyclic compounds utilized as core scaffolds in the development of pharmaceuticals, agrochemicals, and materials science.[2] The introduction of a carboxaldehyde group, as in this compound, provides a versatile synthetic handle for further molecular elaboration, making it a valuable intermediate in organic synthesis. A thorough understanding of the three-dimensional structure and solid-state packing of such molecules is crucial for rational drug design, polymorphism screening, and the development of new materials with tailored properties.

While the specific crystal structure of this compound remains elusive in the searched literature, the analysis of its isomer, 4-dibenzofuran-carboxaldehyde, offers significant insights into the expected molecular geometry, bond lengths, bond angles, and intermolecular interactions that are likely to be characteristic of this molecular framework.

Molecular Geometry and Crystal Structure of 4-dibenzofuran-carboxaldehyde

The crystal structure of 4-dibenzofuran-carboxaldehyde has been determined by single-crystal X-ray diffraction.[1] The key crystallographic and molecular geometry parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 4-dibenzofuran-carboxaldehyde[1]

| Parameter | Value |

| Empirical Formula | C₁₃H₈O₂ |

| Formula Weight | 196.21 |

| Temperature | 296 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Unit Cell Dimensions | |

| a | 6.589 (1) Å |

| b | 9.784 (2) Å |

| c | 14.394 (2) Å |

| β | 95.69 (1) ° |

| Volume | 923.4 (3) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.41 g/cm³ |

| Absorption Coefficient (μ) | 0.89 cm⁻¹ |

| F(000) | 408 |

| Refinement | |

| R-factor | 0.048 for 964 unique reflections |

Table 2: Selected Bond Lengths and Angles for 4-dibenzofuran-carboxaldehyde[1]

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| C-C (benzenoid, avg.) | 1.388 (9) |

| Bond Angles | |

| Interior Angle (benzenoid, avg.) | 120.0 (2.6) |

| Torsion/Dihedral Angles | |

| Dihedral Angle (between benzenoid rings) | 1.4 (1) |

The dibenzofuran core is nearly planar, with a very small dihedral angle of 1.4(1)° between the two benzenoid rings.[1] Interestingly, the benzenoid ring bearing the carboxaldehyde group exhibits a slight non-planarity. The crystal packing is characterized by pairs of molecules related by an inversion center.[1]

Experimental Protocols

General Synthesis of Dibenzofuran Carboxaldehydes

While a specific protocol for the synthesis and crystallization of this compound is not detailed in the available literature, a general and efficient method for the formylation of dibenzofuran derivatives has been reported.[2] This typically involves the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with an electrophilic formylating agent.

Illustrative Protocol (Vilsmeier-Haack type):

-

To a solution of the parent dibenzofuran in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), a Vilsmeier reagent, prepared from a formamide (e.g., N,N-dimethylformamide) and an activating agent (e.g., phosphorus oxychloride or oxalyl chloride), is added at a controlled temperature (often 0 °C).

-

The reaction mixture is stirred for a specified period, allowing the electrophilic formylation to proceed.

-

Upon completion, the reaction is quenched by the addition of an aqueous solution (e.g., sodium acetate or sodium bicarbonate) and the product is extracted with an organic solvent.

-

The organic layers are combined, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the desired dibenzofuran carboxaldehyde.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common solvents for crystallization of such aromatic compounds include ethanol, methanol, ethyl acetate, hexane, or mixtures thereof. The process involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature and allowing the solution to cool slowly to room temperature, followed by further cooling. Alternatively, vapor diffusion, where a solution of the compound is exposed to the vapor of a less soluble "anti-solvent", can be employed to promote slow crystal growth.

Visualizations

Logical Workflow for Structural Analysis

References

An In-depth Technical Guide to the Solubility of Dibenzofuran-2-carboxaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Dibenzofuran-2-carboxaldehyde, a key intermediate in the synthesis of various organic compounds. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound

This compound is a solid, off-white compound with the molecular formula C₁₃H₈O₂.[1] Its structure, featuring a rigid dibenzofuran core and a polar aldehyde group, dictates its solubility profile. While sparingly soluble in water, it is expected to show moderate to good solubility in various organic solvents.[2] The polarity of the solvent and its ability to engage in dipole-dipole interactions or hydrogen bonding will significantly influence the dissolution of this compound.[3][4]

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Chemical Class | Polarity | Expected Solubility | Notes |

| Polar Protic Solvents | ||||

| Methanol | Alcohol | High | Moderately Soluble | Potential for hydrogen bonding with the aldehyde group. |

| Ethanol | Alcohol | High | Moderately Soluble | Similar to methanol, good for crystallization. |

| Isopropanol | Alcohol | Medium | Sparingly Soluble | Lower polarity compared to methanol and ethanol may reduce solubility. |

| Water | - | High | Insoluble | The large non-polar dibenzofuran backbone limits aqueous solubility.[5] |

| Polar Aprotic Solvents | ||||

| Acetone | Ketone | High | Soluble | Good solvent for many organic compounds.[2][6] |

| Acetonitrile | Nitrile | High | Moderately Soluble | Commonly used in chromatography. |

| Dimethylformamide (DMF) | Amide | High | Soluble | Strong polar solvent, effective for many poorly soluble compounds. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Very Soluble | Aprotic and highly polar, often used for stock solutions in biological assays. |

| Tetrahydrofuran (THF) | Ether | Medium | Soluble | Good general-purpose solvent for organic synthesis. |

| Non-Polar Solvents | ||||

| Hexane | Alkane | Low | Sparingly Soluble | The polarity mismatch limits solubility. |

| Toluene | Aromatic | Low | Moderately Soluble | Aromatic nature can interact with the dibenzofuran ring system. |

| Dichloromethane (DCM) | Halogenated | Medium | Soluble | Effective solvent for a wide range of organic compounds. |

| Chloroform | Halogenated | Medium | Soluble | Similar to dichloromethane.[5] |

Note: These are qualitative estimates. For precise applications, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

A reliable and reproducible experimental protocol is essential for obtaining accurate quantitative solubility data. The following section details a robust methodology based on the widely accepted shake-flask method, coupled with modern analytical techniques for concentration measurement.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Vials for sample analysis

3.2. Experimental Workflow: Shake-Flask Method

The following diagram illustrates the logical flow of the experimental procedure for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for solubility determination.

3.3. Detailed Methodologies

3.3.1. Preparation of Saturated Solution

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is achieved.

3.3.2. Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

3.3.3. Quantification by High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive and specific method for determining the concentration of this compound.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.

-

Stationary Phase: A C18 reversed-phase column is typically effective for aromatic compounds.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Quantification: Prepare a calibration curve using standard solutions of known concentrations. The concentration of the diluted sample is determined by comparing its peak area to the calibration curve.

3.3.4. Quantification by UV-Vis Spectroscopy For a more rapid analysis, UV-Vis spectroscopy can be employed.

-

Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to construct a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

3.4. Calculation of Solubility

The solubility (S) is calculated from the concentration of the diluted sample (C_diluted) and the dilution factor (DF) as follows:

S = C_diluted × DF

The solubility is typically expressed in units such as mg/mL or mol/L.

Logical Relationships in Solubility Analysis

The following diagram outlines the key relationships and considerations in a typical solubility study.

Caption: Key relationships in a solubility study.

Conclusion

While specific quantitative data for the solubility of this compound in various organic solvents is sparse, this guide provides a robust framework for its experimental determination. By following the detailed protocols outlined, researchers can generate reliable and accurate solubility data essential for advancing their work in chemical synthesis, drug development, and materials science. The provided qualitative solubility table serves as a practical starting point for solvent selection.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Theoretical Insights into the Electronic Landscape of Dibenzofuran-2-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofuran-2-carboxaldehyde, a key heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its biological activity and potential applications are intrinsically linked to its electronic structure. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic properties of this compound. By detailing established computational methodologies and presenting comparative data from its parent molecule, dibenzofuran, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials. We explore frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors, offering a foundational understanding of the molecule's reactivity and interaction potential.

Introduction

Dibenzofuran and its derivatives are a class of compounds known for their diverse biological activities, including anticancer and antibacterial properties.[1] The introduction of a carboxaldehyde group at the 2-position of the dibenzofuran scaffold significantly modulates its electronic properties, thereby influencing its reactivity, intermolecular interactions, and, consequently, its pharmacological profile. Understanding the electronic structure of this compound is paramount for rational drug design and the development of new functional materials.

Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate the electronic characteristics of molecules at the atomic level. These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity indices, offering insights that are often challenging to obtain through experimental techniques alone. This guide outlines the standard theoretical protocols for such investigations and discusses the expected electronic features of this compound based on foundational knowledge of the dibenzofuran core.

Computational Methodologies

The theoretical investigation of the electronic structure of this compound typically involves a multi-step computational workflow. The following protocols are based on established methods for similar aromatic heterocyclic systems.[2][3]

Geometry Optimization

The first and most critical step is the optimization of the molecule's ground-state geometry. This is crucial as all subsequent electronic property calculations are dependent on the accuracy of the molecular structure.

-

Method: Density Functional Theory (DFT) is the most common and reliable method for this purpose.

-

Functionals: A range of functionals can be employed, with B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being a widely used hybrid functional known for its balance of accuracy and computational cost.[3] Other functionals like GGA-PBE may also be utilized.[2]

-

Basis Set: The 6-311G(d,p) or 6-31G(d,p) basis sets are typically chosen to provide a good description of the electronic distribution, including polarization functions on both heavy atoms and hydrogens.[2][3]

-

Software: All calculations are commonly performed using quantum chemistry software packages such as Gaussian or ORCA.

Electronic Structure Analysis